molecular formula C10H12O4 B115216 Xanthoxylin CAS No. 90-24-4

Xanthoxylin

Cat. No.: B115216
CAS No.: 90-24-4
M. Wt: 196.20 g/mol
InChI Key: FBUBVLUPUDBFME-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Xanthoxylin’s role in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound in plants involves the shikimate and the acetate pathways . This pathway forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone, which later undergoes a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to increase melanin production, the number of dendrites, and the expression of tyrosinase and microphthalmia-associated transcription factor (MITF) in cultured B16F10 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. A novel ruthenium-xanthoxylin complex has been found to eliminate colorectal cancer stem cells by targeting the heat shock protein 90 chaperone . This complex exhibits potent cytotoxicity in cancer cell lines and primary cancer cells, causing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to form a complex with bovine serum albumin (BSA) with an overall binding constant of K=1.01×105 L·mol−1 . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the shikimate and acetate pathways in plants . These pathways are crucial for the biosynthesis of this compound and involve various enzymes and cofactors.

Transport and Distribution

This compound has been found to form a complex with bovine serum albumin (BSA), suggesting that it may be transported and distributed within cells and tissues via protein binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthoxylin can be synthesized through various chemical reactions. One common method involves the methylation of phloroglucinol followed by acetylation. The reaction typically uses dimethyl sulfate as the methylating agent and acetic anhydride for acetylation under acidic conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Zanthoxylum piperitum. The seeds are processed to isolate the compound using solvents like ethanol or methanol. The extract is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Xanthoxylin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Xanthoxylin has a wide range of applications in scientific research:

Mechanism of Action

Xanthoxylin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Xanthoxylin stands out due to its dual antifungal and antioxidant activities, making it a versatile compound in both medicinal and industrial applications. Its ability to modulate specific cellular pathways also highlights its potential in therapeutic research .

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBVLUPUDBFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237981
Record name Xanthoxyline
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthoxylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90-24-4
Record name Xanthoxylin
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Record name Xanthoxyline
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Record name Xanthoxylin
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Record name Xanthoxyline
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Record name 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
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Record name XANTHOXYLINE
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Record name Xanthoxylin
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URL http://www.hmdb.ca/metabolites/HMDB0029645
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

85 - 88 °C
Record name Xanthoxylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does xanthoxylin influence melanogenesis?

A1: this compound demonstrates the ability to stimulate melanogenesis, the process of melanin production. This effect is primarily attributed to its activation of the cAMP-mediated PKA pathway, leading to increased expression of tyrosinase and microphthalmia-associated transcription factor (MITF), both crucial regulators of melanogenesis. [, ]

Q2: What is the impact of this compound on platelet activity?

A2: this compound exhibits inhibitory effects on platelet adhesion and aggregation. Studies suggest a positive correlation between the inhibition of platelet adhesion and the reduction of malondialdehyde (MDA) production, a marker of oxidative stress. This suggests a potential role of this compound in regulating platelet function and thrombosis. [, ]

Q3: How does this compound affect potassium transport in plants?

A3: this compound acts as an inhibitor of potassium-dependent acid extrusion in plant cells, specifically in wheat and maize root segments. It reduces K+ net uptake by decreasing K+ influx into the cell and hyperpolarizes the membrane potential. This interaction with potassium transport mechanisms may contribute to its cytotoxic and fungicidal properties in plants. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Various spectroscopic techniques are employed for the identification and characterization of this compound, including:

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the molecule. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for separating and identifying this compound in complex mixtures like plant extracts. [, , , , ]
  • High-Performance Liquid Chromatography (HPLC): A common technique for separating, identifying, and quantifying this compound. [, , , ]
  • Fourier Transform Infrared Spectroscopy (FT-IR): Helps analyze the functional groups present in this compound. []

Q6: How stable is this compound under different storage conditions?

A6: Limited data is available on the stability of this compound under various storage conditions. Further research is needed to determine its stability profile and establish optimal storage conditions to preserve its activity.

Q7: What are the potential applications of this compound based on its material properties?

A7: Research on the material properties and compatibility of this compound is limited. Further investigations are required to explore its potential applications in various fields, such as pharmaceuticals, cosmetics, and agriculture.

Q8: What analytical methods are commonly used for quantifying this compound?

A8: Several analytical methods have been developed for the quantification of this compound:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for analyzing this compound in various matrices, offering high sensitivity and accuracy. [, , , ]
  • Thin-Layer Chromatography (TLC): Can be used for qualitative and semi-quantitative analysis of this compound. []
  • Gas Chromatography-Flame Ionization Detection (GC-FID): Suitable for quantifying this compound in volatile mixtures. []

Q9: How is quality control ensured during the extraction and purification of this compound?

A9: Ensuring the quality and purity of this compound during extraction and purification is crucial. Implementing good laboratory practices (GLP) and utilizing validated analytical methods are essential. Regular monitoring of key parameters, such as yield, purity, and spectroscopic characteristics, ensures the consistency and quality of the final product.

Q10: What is known about the toxicological profile of this compound?

A10: While some studies suggest potential therapeutic benefits of this compound, its toxicological profile requires further investigation. A comprehensive evaluation of its safety profile, including acute and chronic toxicity, genotoxicity, and carcinogenicity, is necessary to determine its safe use and potential applications.

Q11: Are there any known adverse effects associated with this compound exposure?

A11: Limited data is available on the adverse effects of this compound. Further research is needed to thoroughly assess potential risks associated with its use, particularly in humans.

Q12: What strategies can be employed to enhance the solubility and bioavailability of this compound?

A12: this compound's potential therapeutic applications may be limited by its hydrophobic nature and potentially low bioavailability. Employing formulation strategies, such as encapsulation in liposomes, nanoparticles, or cyclodextrin complexes, could enhance its solubility, stability, and delivery to target tissues, ultimately improving its therapeutic efficacy. []

Q13: What are some promising areas of research for this compound?

A13: Given its diverse biological activities, several research avenues warrant further exploration:

  • Dermatological applications: Investigating its potential in treating pigmentation disorders and promoting wound healing. [, , ]
  • Anti-inflammatory and analgesic properties: Exploring its use in managing inflammatory conditions and pain. [, , ]
  • Anti-cancer activity: Assessing its potential as an anticancer agent against various cancer cell lines. []
  • Neuroprotective effects: Evaluating its ability to protect neuronal cells from damage and its potential in neurodegenerative diseases. []

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